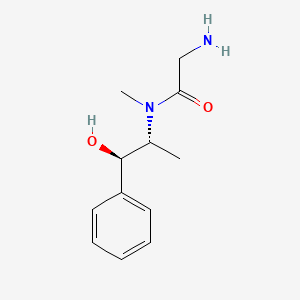

(R,R)-(-)-PSEUDOEPHEDRINE GLYCINAMIDE

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R,R)-(-)-PSEUDOEPHEDRINE GLYCINAMIDE is a chiral compound derived from pseudoephedrine, a well-known decongestant

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (R,R)-(-)-PSEUDOEPHEDRINE GLYCINAMIDE typically involves the reaction of (R,R)-(+)-pseudoephedrine with glycine derivatives under specific conditions. One common method includes the use of coupling agents such as carbodiimides to facilitate the formation of the amide bond between the pseudoephedrine and glycine moieties.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

化学反応の分析

Types of Reactions: (R,R)-(-)-PSEUDOEPHEDRINE GLYCINAMIDE can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the amide nitrogen or the aromatic ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amides or aromatic compounds.

科学的研究の応用

Chemistry: (R,R)-(-)-PSEUDOEPHEDRINE GLYCINAMIDE is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Biology: In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chirality on biological activity.

Industry: In the industrial sector, this compound can be used in the synthesis of fine chemicals and as a building block for more complex molecules.

作用機序

The mechanism of action of (R,R)-(-)-PSEUDOEPHEDRINE GLYCINAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chirality plays a crucial role in its binding affinity and specificity. For instance, the (R,R)-configuration may enhance its interaction with certain biological targets, leading to distinct pharmacological effects.

類似化合物との比較

(S,S)-(-)-Pseudoephedrine glycinamide: The enantiomer of (R,R)-(-)-PSEUDOEPHEDRINE GLYCINAMIDE, which may exhibit different biological activities and chemical reactivity.

Ephedrine glycinamide: A structurally related compound with similar applications but different stereochemistry.

Norephedrine glycinamide: Another related compound with variations in its pharmacological profile.

Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties

生物活性

(R,R)-(-)-Pseudoephedrine glycinamide is a compound derived from pseudoephedrine, a well-known sympathomimetic agent commonly used as a decongestant. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methodologies, and potential applications in medicinal chemistry.

This compound acts primarily as an alpha-adrenergic receptor agonist , leading to vasoconstriction and reduced nasal congestion. The compound stimulates the release of norepinephrine, which causes blood vessels to constrict and decreases fluid secretion in nasal passages . This mechanism is similar to that of its parent compound, pseudoephedrine, which has been associated with various cardiovascular effects, including risks of ischemic events .

Safety Profile

Recent reviews have raised concerns regarding the safety profile of pseudoephedrine-containing medications, particularly regarding risks such as posterior reversible encephalopathy syndrome (PRES) and reversible cerebral vasoconstriction syndrome (RCVS) . These conditions can lead to serious complications, highlighting the need for careful monitoring of patients using these compounds.

Synthetic Methodologies

The synthesis of this compound typically involves the alkylation of glycine enolates with pseudoephedrine derivatives. A notable study detailed a two-step method for constructing enantiomerically pure syn-β-hydroxy-α-amino acids from pseudoephedrine glycinamide . This method showcases the versatility of pseudoephedrine glycinamide in generating complex amino acid structures that are valuable in pharmaceutical development.

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Alkylation with glycine | Basic conditions | High diastereoselectivity |

| 2 | Formation of amino acids | Various haloalkyl reagents | Good yields |

Antitumor Activity

Research has indicated that derivatives of pseudoephedrine, including glycinamides, may exhibit antitumor properties. A study investigated the effects of these compounds on tumor cell proliferation and immune response in LLC-bearing mice. The results showed significant inhibition of tumor growth and enhancement of immune function markers .

Antibiotic Development

The synthetic utility of this compound has been explored in antibiotic development. Compounds synthesized from this precursor have been transformed into various classes of antibiotics, including amphenicols and vancomycins. This highlights its potential role in developing new therapeutic agents against bacterial infections .

特性

IUPAC Name |

2-amino-N-[(1R,2R)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-9(14(2)11(15)8-13)12(16)10-6-4-3-5-7-10/h3-7,9,12,16H,8,13H2,1-2H3/t9-,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RASDPMXCBLHKCI-SKDRFNHKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)N(C)C(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C1=CC=CC=C1)O)N(C)C(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How is (R,R)-(+)-Pseudoephedrine glycinamide used in the synthesis of complex molecules like (-)-quinocarcin?

A1: (R,R)-(+)-Pseudoephedrine glycinamide serves as a crucial starting material for synthesizing optically active α-amino aldehydes, key intermediates in the production of (-)-quinocarcin. [, ] Specifically, it's used to create both N-protected α-amino aldehyde 1 and C-protected α-amino aldehyde derivative 2. [] This directed condensation of these aldehydes allows for the enantioselective synthesis of (-)-quinocarcin, a natural antiproliferative agent. [, ]

Q2: Can you elaborate on the role of (R,R)-(+)-Pseudoephedrine glycinamide in achieving enantioselectivity during these reactions?

A2: (R,R)-(+)-Pseudoephedrine glycinamide functions as a chiral auxiliary, meaning it's a chiral molecule temporarily incorporated into the synthesis to direct the stereochemical outcome. [] Its presence in 1 and 2 leads to diastereomeric transition states during the condensation and subsequent Strecker reaction. [] This difference in transition state energy favors the formation of one enantiomer over the other, ultimately yielding enantioenriched (-)-quinocarcin. []

Q3: Are there any other applications of (R,R)-(+)-Pseudoephedrine glycinamide in asymmetric synthesis besides (-)-quinocarcin?

A3: Yes, (R,R)-(+)-Pseudoephedrine glycinamide is highly valuable for synthesizing various α-amino acids. For instance, it enables the preparation of L-allylglycine and N-Boc-L-allylglycine through alkylation reactions. [] This highlights its versatility in constructing different chiral molecules beyond (-)-quinocarcin.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。